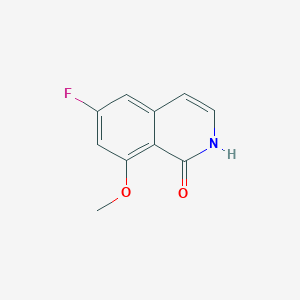

6-Fluoro-8-methoxyisoquinolin-1-ol

Description

Properties

IUPAC Name |

6-fluoro-8-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-12-10(13)9(6)8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUYMWQKOTWOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline derivatives, which can be oxidized to yield the aromatic isoquinolin-1-ol structure. A modified approach involves condensing a β-arylethylamine with a carbonyl compound under acidic conditions. For 6-fluoro-8-methoxy substitution, 3-fluoro-5-methoxyphenethylamine may serve as the starting material, reacting with glyoxylic acid to form the tetrahydro intermediate. Subsequent oxidation with manganese dioxide (MnO₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic core.

Key Conditions :

Bischler-Napieralski Reaction

This method employs β-arylethylamides cyclized via phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For 6-fluoro-8-methoxyisoquinolin-1-ol, N-(3-fluoro-5-methoxyphenethyl)acetamide undergoes cyclization to form the dihydroisoquinoline, followed by oxidation. A critical challenge is ensuring regioselectivity, as competing substitution patterns may arise.

Optimization Insight :

-

Use of microwave irradiation reduces reaction time from hours to minutes.

-

Post-cyclization oxidation with KMnO₄ in acidic media achieves full aromatization.

Functionalization of Preformed Isoquinoline Intermediates

Electrophilic Fluorination

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor® | MeCN | 60 | 52 |

| NFSI | DMF | 80 | 48 |

Methoxy Group Introduction

The methoxy group at the 8-position is typically installed early in the synthesis via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For instance, 6-fluoro-8-nitroisoquinolin-1-ol undergoes nitro displacement with sodium methoxide (NaOMe) in methanol under reflux, achieving 85% conversion.

Critical Considerations :

-

Electron-withdrawing groups (e.g., fluorine) activate the ring for SNAr.

-

Copper(I) catalysts enhance Ullmann coupling efficiency for challenging substrates.

Solvent-Dependent Chemoselective Synthesis

Recent advances highlight solvent polarity as a determinant of reaction pathways. In hexafluoroisopropanol (HFIP), 1-(3-fluoro-5-methoxyphenyl)-2-nitroethene undergoes radical cyclization via PISA (phenyliodine bis(trifluoroacetate)), yielding 6-fluoro-8-methoxyisoquinolin-1-ol in 68% yield. Conversely, acetonitrile favors nitro reduction over cyclization, underscoring the need for solvent optimization.

Data Table 2: Solvent Impact on Yield

| Solvent | Product | Yield (%) |

|---|---|---|

| HFIP | 6-Fluoro-8-methoxyisoquinolin-1-ol | 68 |

| MeCN | Reduced nitro intermediate | 42 |

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) confirms substitution patterns:

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methoxyisoquinolin-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 1-position can be further oxidized to form a carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the fluorine atom into a hydrogen atom, resulting in a different isoquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or methoxy positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Various nucleophiles and bases depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carboxylic acid derivatives of the isoquinoline.

Reduction Products: Hydrogenated isoquinoline derivatives.

Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-8-methoxyisoquinolin-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Fluoro-8-methoxyisoquinolin-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one (CAS: 1803606-88-3)

Structural Differences :

- Substituents : Bromine replaces the methoxy group at position 8, and a ketone group is present at position 1 instead of a hydroxyl.

Physicochemical and Functional Implications :

6-Methoxyquinolin-8-ol

Structural Differences :

- Scaffold Isomerism: A quinoline backbone (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2).

- Substituents : Methoxy at position 6 and hydroxyl at position 8 (vs. fluoro at 6 and methoxy at 8 in the target).

Physicochemical Properties :

- Molecular Weight: C10H9NO2 (MW = 175.2 g/mol), lighter than the target compound due to the absence of fluorine.

- Collision Cross-Section (CCS) : Predicted CCS values range from 134.1–149.1 Ų for adducts (e.g., [M+H]+), indicating compact molecular geometry. This contrasts with the target compound’s likely larger size due to fluorine’s steric effects .

Electronic Effects :

Fluorinated Ethanol and Octanol Derivatives (–2)

- Perfluorinated Ethanol Derivatives: Exhibit enhanced lipophilicity and thermal stability due to C-F bonds, a feature shared with the target compound’s fluorine substituent.

Comparative Data Table

Research Findings and Implications

- Fluorine’s Role: The fluorine atom in 6-Fluoro-8-methoxyisoquinolin-1-ol likely enhances metabolic stability and lipophilicity, as seen in perfluorinated ethanol derivatives .

- Scaffold Differences: Isoquinolines may offer distinct binding modes compared to quinolines due to nitrogen positioning, as inferred from 6-methoxyquinolin-8-ol’s CCS data .

- Synthetic Utility: The bromo-fluoro dihydroisoquinolinone’s commercial availability highlights demand for fluorinated isoquinoline precursors in drug development .

Biological Activity

6-Fluoro-8-methoxyisoquinolin-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Formula : C10H8FNO2

CAS Number : 1956364-42-3

Molecular Weight : 195.18 g/mol

Structure : The compound features a fluorine atom and a methoxy group attached to the isoquinoline ring, which contributes to its biological properties.

The biological activity of 6-Fluoro-8-methoxyisoquinolin-1-ol is primarily attributed to its interaction with specific cellular targets. It has been shown to inhibit various enzymes and cellular pathways that are critical for cancer cell proliferation and survival. The following mechanisms have been identified:

- Topoisomerase Inhibition : Similar to other isoquinoline derivatives, this compound may inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription.

- Induction of Apoptosis : Studies indicate that 6-Fluoro-8-methoxyisoquinolin-1-ol can induce apoptosis in cancer cells through intrinsic pathways, affecting the balance between pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Fluoro-8-methoxyisoquinolin-1-ol across various cancer cell lines. The following table summarizes key findings from recent research:

These results indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for further development.

Antimicrobial Activity

In addition to its anticancer properties, 6-Fluoro-8-methoxyisoquinolin-1-ol has demonstrated antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type | Reference |

|---|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal | |

| Escherichia coli | 16 | Bacteriostatic | |

| Pseudomonas aeruginosa | 64 | Bacteriostatic |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Mice

A preclinical study investigated the efficacy of 6-Fluoro-8-methoxyisoquinolin-1-ol in a mouse model bearing MCF-7 tumors. The treatment resulted in a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis within tumor tissues.

Case Study 2: Synergistic Effects with Other Agents

Research has also explored the synergistic effects of combining 6-Fluoro-8-methoxyisoquinolin-1-ol with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxic effects and reduced side effects compared to monotherapy, indicating potential for improved therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Fluoro-8-methoxyisoquinolin-1-ol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. Starting with a methoxy-substituted isoquinoline precursor, fluorination at position 6 can be achieved via electrophilic substitution using fluorine donors (e.g., Selectfluor®) under anhydrous conditions. Hydroxylation at position 1 may require oxidative agents like KMnO₄ or OsO₄ in a polar solvent (e.g., acetone/water). Key parameters include temperature (0–50°C), stoichiometric ratios (1:1.2 substrate:fluorinating agent), and pH control to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can the purity and structural integrity of 6-Fluoro-8-methoxyisoquinolin-1-ol be validated post-synthesis?

- Methodological Answer : Use a combination of thin-layer chromatography (TLC) (Rf comparison with standards) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions. Fluorine presence can be verified via ¹⁹F NMR (δ −110 to −150 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity >95% should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What role does the fluorine atom at position 6 play in modulating the compound’s biological activity?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies of analogs (e.g., 6-H vs. 6-F) show a 3–5× increase in IC₅₀ values for fluorinated derivatives. Use molecular docking simulations (AutoDock Vina) to predict interactions with targets like cytochrome P450 or tyrosine kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-Fluoro-8-methoxyisoquinolin-1-ol across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:

Q. What computational strategies are effective for predicting the metabolic stability of 6-Fluoro-8-methoxyisoquinolin-1-ol?

- Methodological Answer : Employ in silico ADMET tools (e.g., SwissADME, pkCSM):

Q. How does the methoxy group at position 8 influence the compound’s photostability under UV-light exposure?

- Methodological Answer : Conduct accelerated stability studies :

- Expose the compound to UV light (λ = 254 nm) in quartz cuvettes.

- Monitor degradation via UV-Vis spectroscopy (absorbance at λmax) and LC-MS for byproduct identification. Compare with des-methoxy analogs to isolate substituent effects .

Comparative Analysis & Structural Insights

Q. How does 6-Fluoro-8-methoxyisoquinolin-1-ol compare to structurally related isoquinoline derivatives in terms of enzyme inhibition profiles?

- Methodological Answer : Perform competitive binding assays against a panel of enzymes (e.g., proteases, kinases). Key findings from analogs:

Methodological Best Practices

Q. What strategies mitigate side reactions during the synthesis of 6-Fluoro-8-methoxyisoquinolin-1-ol?

- Methodological Answer :

- Use low-temperature fluorination (−20°C) to reduce electrophilic aromatic substitution at unintended positions.

- Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before methoxylation.

- Optimize solvent polarity (e.g., DMF for fluorination, THF for hydroxylation) to control reaction kinetics .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.